[2-(1-Adamantyloxy)ethyl]methylamine
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Overview
Description
[2-(1-Adamantyloxy)ethyl]methylamine: is a synthetic organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound belongs to the class of tertiary amines and features an adamantane moiety, which is known for its rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyloxy)ethyl]methylamine typically involves the reaction of 1-adamantanol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-adamantanol is replaced by the amino group of 2-chloroethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as toluene or dichloromethane with a base like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Adamantyloxy)ethyl]methylamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: Reagents such as or are employed.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide .
Major Products:
- Various substituted amines from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Adamantyloxy)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its rigid adamantane structure imparts stability to the resulting compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and ability to form stable complexes with biological molecules make it a candidate for therapeutic applications.
Industry: Industrially, the compound is used in the production of polymers and resins . Its stability and rigidity contribute to the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of [2-(1-Adamantyloxy)ethyl]methylamine involves its interaction with specific molecular targets. The adamantane moiety allows the compound to fit into hydrophobic pockets of proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the target.
Comparison with Similar Compounds
- 1-Adamantylamine
- 2-(1-Adamantyl)ethanol
- N-(1-Adamantyl)acetamide
Comparison: Compared to these similar compounds, [2-(1-Adamantyloxy)ethyl]methylamine is unique due to the presence of both an adamantane moiety and an ethylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-adamantyloxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14-2-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNIQRLHMIVOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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